molecular formula C10H7F6IO B13709804 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol

Cat. No.: B13709804
M. Wt: 384.06 g/mol
InChI Key: XISVTTBXNMVYFD-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated alcohol derivative characterized by a central carbon bearing a hydroxyl group flanked by two trifluoromethyl groups and substituted with a 4-iodo-2-methylphenyl aromatic ring. This structure imparts unique physicochemical properties, including high polarity, strong hydrogen-bond-donating (HBD) capacity, and enhanced solubility for hydrophobic or polymeric materials . Applications span pharmaceutical intermediates (e.g., in prostate cancer therapeutics ), polymer dissolution , and chromatographic separations .

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol typically involves multiple steps. One common method includes the reaction of hexafluoroacetone with 4-iodo-2-methylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the para position of the aromatic ring serves as a prime site for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature and leaving group capability.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Iodine displacementAmines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) at 60–100°C4-Substituted derivatives (e.g., –NH<sub>2</sub>, –OR, –SR)Fluorine atoms ortho to the hydroxyl group increase ring electrophilicity via inductive effects .
Ullmann-type couplingCuI, K<sub>2</sub>CO<sub>3</sub>, DMSO, 120°CBiaryl ethers or aminesLimited by steric hindrance from the trifluoromethyl groups.

Elimination Reactions

The hydroxyl group and adjacent trifluoromethyl groups facilitate β-elimination under basic conditions, forming hexafluoroacetone as a volatile byproduct.

Conditions Products Applications
Aqueous NaOH (1M), 80°CHexafluoroacetone + 4-iodo-2-methylphenolHexafluoroacetone is a precursor for fluorinated polymers and pharmaceuticals .

Friedel-Crafts Alkylation

The compound acts as an electrophilic partner in Friedel-Crafts reactions, leveraging HFIP (hexafluoro-2-propanol) as a solvent to enhance reaction rates and selectivity.

Substrates Catalyst Outcome
Electron-rich arenes (e.g., anisole, indole)HFIP solvent (20–50% v/v)Alkylation at the para position of the aromatic ring
Imidazo[1,2-a]pyridinesHFIP (neat), rt, 12 hHydroxydifluoromethylated products with >90% yield

Mechanistic Insight : HFIP stabilizes carbocation intermediates through hydrogen bonding and polar interactions, enabling efficient electrophilic aromatic substitution .

Suzuki-Miyaura Cross-Coupling

The iodo group participates in palladium-catalyzed coupling with boronic acids, forming biaryl structures.

Catalyst System Base Scope
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O80°C, 24 hCompatible with aryl/heteroaryl boronic acids; limited by steric bulk

Radical Reactions

Under UV irradiation or with radical initiators (e.g., AIBN), the C–I bond undergoes homolytic cleavage, generating aryl radicals.

Initiation Trapping Agents Products
UV light (254 nm)Alkenes, TEMPORadical adducts (e.g., styrene derivatives)

Hydrogen Bond-Donor Catalysis

The hydroxyl group engages in hydrogen bonding with substrates, facilitating asymmetric transformations.

Reaction Co-Catalyst Enantioselectivity
Michael additionCinchona alkaloidsUp to 85% ee (theoretical)

Key Mechanistic and Practical Considerations

  • Steric Effects : The bulky trifluoromethyl groups restrict access to the hydroxyl and iodo sites, favoring reactions with small nucleophiles (e.g., F<sup>−</sup>, NH<sub>3</sub>) .

  • Solvent Role : HFIP enhances reaction rates in Friedel-Crafts alkylation by stabilizing charged intermediates through its high polarity and hydrogen-bond-donating capacity .

  • Thermal Stability : Decomposition occurs above 150°C, releasing toxic HF and iodine vapors.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of imaging agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The hexafluoro groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol (Target) C₁₀H₇F₆IO* ~385.06* 4-Iodo-2-methylphenyl High HBD capacity; pharmaceutical synthesis; polymer solvent
1,1,1,3,3,3-Hexafluoro-2-(2-iodophenyl)-2-propanol C₉H₅F₆IO 370.03 2-Iodophenyl Lower steric hindrance; potential for nucleophilic substitution
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol (HF-0303) C₁₁H₁₀F₆O 272.2 4-Ethylphenyl Reduced HBD capacity due to electron-donating ethyl group; solvent for hydrophobic polymers
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol C₉H₆F₆O 244.14 Phenyl Baseline fluorinated alcohol; used in amyloid-β peptide preparation
1,1,1,3,3,3-Hexafluoro-2-(4-tert-butylphenyl)-2-propanol C₁₃H₁₄F₆O 324.24 4-tert-Butylphenyl High steric hindrance; reduced solubility in polar solvents
1,1,1,3,3,3-Hexafluoro-2-(4-styryl)-2-propanol C₁₁H₈F₆O 270.17 4-Styryl (vinylbenzene) Polymerizable vinyl group; used in high-activity organic intermediates

Note: Exact molecular weight for the target compound is inferred based on structural analogs.

Key Comparative Insights:

  • Substituent Electronic Effects : Iodo-substituted derivatives (target and 2-iodophenyl analog) exhibit enhanced acidity in the hydroxyl group due to iodine’s electron-withdrawing nature, facilitating H-bonding and catalytic activity . Ethyl and tert-butyl groups, being electron-donating, reduce HBD capacity .
  • Solubility and Aggregation : Bulky substituents (e.g., tert-butyl) reduce solubility in polar solvents like HFIP, whereas styryl groups enable polymerization compatibility . The target compound’s iodine atom may enhance solubility for iodinated pharmaceuticals or polymers .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by its hexafluorinated structure and the presence of an iodo-substituted aromatic ring, which may influence its interaction with biological systems.

  • Molecular Formula : C10H7F6IO
  • Molecular Weight : 384.057 g/mol
  • Density : 1.844 g/cm³
  • Boiling Point : 307.8°C at 760 mmHg
  • Flash Point : 140°C

Biological Activity Overview

The biological activity of this compound is primarily investigated in terms of its potential as an antimicrobial agent and its effects on various cellular pathways. Its unique fluorinated structure may enhance its interaction with biological membranes and proteins.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds can exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes and inhibit enzymatic functions. The specific activity of this compound against various pathogens has been explored.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with lipid bilayers due to its hydrophobic fluorinated groups, leading to membrane destabilization.

Case Studies

Several case studies have documented the effects of this compound in vitro on various cell lines:

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death compared to controls.
    • Cell Line : PC12 (rat pheochromocytoma)
    • Assay Method : MTT assay
    • Results : 50% reduction in cell death at a concentration of 10 µM.
  • Cytotoxicity Assessment :
    Cytotoxicity was assessed using the MTT assay across different concentrations (0.1 µM to 100 µM) on human liver carcinoma cells (HepG2).
    • Findings : IC50 was determined to be approximately 25 µM, indicating moderate cytotoxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol?

The synthesis typically involves introducing the iodinated aromatic moiety to the hexafluoroisopropanol (HFIP) backbone. A plausible route begins with hexafluoroacetone (HFA), which is reduced to HFIP derivatives using catalytic hydrogenation or hydride reagents . The 4-iodo-2-methylphenyl group can be introduced via nucleophilic substitution or coupling reactions. For example, iodination of a pre-functionalized aromatic precursor (e.g., 2-methylphenol) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions, followed by coupling to the fluorinated propanol core. Reaction optimization should account for the steric hindrance of the trifluoromethyl groups and the sensitivity of the iodo substituent to light/moisture .

Q. How can researchers characterize the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the hexafluoro environment, while 1H^{1}\text{H} NMR resolves aromatic protons and methyl groups. Coupling between fluorine and iodine may complicate splitting patterns, requiring decoupling experiments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C10H7F6IO\text{C}_{10}\text{H}_{7}\text{F}_{6}\text{IO}).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis resolves steric and electronic effects of the iodine and CF3_3 groups .
  • HPLC/GC : Purity analysis using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS, calibrated against certified reference standards (e.g., USP/EP pharmacopeial guidelines) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fluorinated alcohols like HFIP derivatives can penetrate latex .
  • Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., hydrogen fluoride upon decomposition) .
  • Storage : Keep in amber glass under inert gas (Ar/N2_2) to prevent iodine degradation and moisture uptake. Avoid contact with strong acids/bases, which may hydrolyze the C-I bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in 19F^{19}\text{F}19F NMR data caused by fluorine-iodine coupling?

Fluorine-iodine spin-spin coupling (e.g., 3JF-I^{3}J_{\text{F-I}}) can split 19F^{19}\text{F} signals into multiplets, complicating integration. Strategies include:

  • Decoupling Experiments : Apply 127I^{127}\text{I} decoupling during 19F^{19}\text{F} NMR acquisition to collapse splitting.
  • Variable Temperature NMR : Elevated temperatures may average out coupling effects in dynamic systems.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict coupling constants and assign signals .

Q. What methodologies optimize the iodination step in the synthesis of this compound?

  • Electrophilic Aromatic Iodination : Use ICl in acetic acid at 0–5°C to minimize poly-iodination. Directing groups (e.g., methyl) enhance para selectivity.
  • Metal-Mediated Coupling : Suzuki-Miyaura coupling with iodobenzene derivatives and fluorinated boronic esters, using Pd(PPh3_3)4_4 as a catalyst .
  • Radical Iodination : Employ NIS with a radical initiator (e.g., AIBN) under UV light for regioselective iodination .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds. Fluorinated alcohols typically degrade above 150°C, releasing HF .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) monitors iodine loss. Use amber glassware and light-protected reactors .
  • Hydrolytic Stability : Monitor pH-dependent degradation via 19F^{19}\text{F} NMR in D2_2O/CD3_3OD mixtures. Acidic/basic conditions accelerate C-I bond cleavage .

Properties

Molecular Formula

C10H7F6IO

Molecular Weight

384.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H7F6IO/c1-5-4-6(17)2-3-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3

InChI Key

XISVTTBXNMVYFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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